Acetylferrocene is an organometallic compound characterized by the presence of an acetyl group attached to the ferrocene structure, which consists of a central iron atom sandwiched between two cyclopentadienyl rings. The molecular formula for acetylferrocene is , and it exhibits unique properties due to the combination of the ferrocene's stability and the reactivity of the acetyl group. Acetylferrocene appears as orange needle-like crystals and has a melting point ranging from 85°C to 86°C .
While extensive data on specific hazards is limited, some general safety precautions are recommended when handling acetylferrocene:
Acetylferrocene is primarily synthesized through Friedel-Crafts acylation, where ferrocene reacts with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (such as phosphoric acid or aluminum chloride). The reaction mechanism involves the formation of an acylium ion, which then attacks the aromatic cyclopentadienyl ring, resulting in the substitution of a hydrogen atom by the acetyl group .
The general reaction can be represented as follows:
The synthesis of acetylferrocene typically involves:
Acetylferrocene finds applications in various fields including:
Interaction studies involving acetylferrocene focus on its reactivity with various nucleophiles and electrophiles. The unique electronic structure allows for selective reactions that can be exploited in synthetic chemistry. Research indicates that modifications to the ferrocene structure can alter its reactivity and interaction patterns, making it a versatile compound for further exploration .
Acetylferrocene shares structural similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Key Features |
---|---|---|
Ferrocene | Parent compound; stable p-complex | |
Diacetylferrocene | Contains two acetyl groups; less common | |
Benzoylferrocene | Contains a benzoyl group; different electronic properties | |
Acetylcobalamin | Vitamin B12 derivative; biological significance |
Acetylferrocene's unique characteristics stem from its balance of stability and reactivity, making it distinct among similar compounds.
Acetylferrocene exhibits the fundamental molecular formula Carbon 12 Hydrogen 12 Iron Oxygen, with a precise molecular weight of 228.07 grams per mole [1] [2] [3]. The compound consists of a ferrocene core structure featuring an iron atom sandwiched between two cyclopentadienyl rings, with one ring bearing an acetyl substituent Carbon Oxygen Carbon Hydrogen 3 [1]. This organometallic framework demonstrates the characteristic eta-5 bonding mode between the iron center and the cyclopentadienyl ligands [1].
The structural arrangement exhibits an eclipsed conformation of the cyclopentadienyl rings, with crystallographic analysis revealing a tilt angle of 179.28 degrees and a specific eclipsed arrangement parameter of 8.21 degrees [4]. The acetyl group attachment occurs through substitution on one of the cyclopentadienyl rings, creating an asymmetric structure while maintaining the characteristic sandwich architecture of ferrocene compounds [1].
Comprehensive crystallographic investigations have revealed detailed structural parameters for acetylferrocene derivatives. Analysis of 2-acetylferrocen-1-yl boronic acid, a closely related compound, demonstrates crystallization in the centrosymmetric space group P21/n with specific unit cell dimensions: a = 7.7627 Ångströms, b = 11.7335 Ångströms, c = 12.7969 Ångströms, and β = 98.527 degrees [4]. The unit cell volume measures 1152.70 cubic Ångströms with Z = 4, indicating four formula units per unit cell [4].
Earlier crystallographic studies of acetylferrocene itself revealed the compound crystallizes in space group P21/c with cell dimensions a = 1.8807 nanometers, b = 0.5786 nanometers, c = 2.0557 nanometers, β = 116.86 degrees, and Z = 8 [5]. These parameters indicate the presence of two acetylferrocene molecules in the asymmetric unit, providing insights into the molecular packing characteristics and intermolecular interactions within the crystal lattice [5].
The thermal behavior of acetylferrocene demonstrates remarkable stability characteristics with a well-defined melting point range of 81-83 degrees Celsius [3] [6] [7]. The compound exhibits a boiling point of 160-163 degrees Celsius under reduced pressure conditions of 3.0004 millimeters of mercury [3] [6] [7]. These thermal properties indicate substantial stability under ambient conditions while allowing for controlled processing at elevated temperatures.
Nuclear magnetic resonance studies conducted at variable temperatures from approximately 80 Kelvin up to the melting point at 359 Kelvin revealed activation energies of 21 and 24 kilojoules per mole for cyclopentadienyl ring reorientations, indicating restricted rotational motion in the crystalline state [8]. The methyl groups of the acetyl substituent exhibit lower activation energies of approximately 4 kilojoules per mole for Carbon 3 reorientation, suggesting relatively free rotation of these groups [8].
Critical point measurements have established the critical temperature at 3280.00 kilopascals for related ferrocene derivatives [9]. The compound demonstrates thermal decomposition at temperatures approaching critical conditions, necessitating specialized measurement techniques with residence times ranging from 0.03 to 1.0 milliseconds to minimize degradation during analysis [10].
Acetylferrocene exhibits characteristic solubility patterns that reflect its organometallic nature. The compound demonstrates insolubility in water but shows good solubility in organic solvents including dichloromethane, chloroform, and various ethers [1] [3] [6]. This solubility profile facilitates purification through conventional organic synthetic techniques and enables spectroscopic characterization in appropriate solvent systems.
The compound crystallizes as orange needle-like crystalline powder with a density exceeding 1 gram per cubic centimeter at 20 degrees Celsius [3] [7]. Vapor pressure measurements indicate 1.77 millimeters of mercury at 25 degrees Celsius, demonstrating moderate volatility that enables sublimation-based purification techniques [6] [7]. The refractive index of 1.502 provides additional physical characterization data for identification purposes [6] [7].
Solubility studies in supercritical carbon dioxide have revealed interesting pressure-dependent behavior. While ferrocene shows greater solubility at lower pressures, acetylferrocene demonstrates enhanced solubility at higher pressures in supercritical carbon dioxide systems [11]. This behavior suggests potential applications in supercritical fluid extraction and processing technologies.
Proton nuclear magnetic resonance spectroscopy provides definitive identification of acetylferrocene through characteristic chemical shift patterns. The spectrum exhibits four distinct signal groups: a singlet at 2.4 parts per million corresponding to the three protons of the acetyl methyl group, signals at 4.2 parts per million representing the five magnetically equivalent protons of the unsubstituted cyclopentadienyl ring, and two multiplets at 4.5 and 4.8 parts per million arising from the four protons on the substituted cyclopentadienyl ring [12] [13] [14].
The downfield signal at 4.8 parts per million specifically corresponds to two protons adjacent to the acetyl group, while the signal at 4.5 parts per million represents the remaining two protons on the substituted ring [13]. Integration ratios of 2:2:5:3 for these signals provide quantitative confirmation of the structural assignment [14]. These chemical shifts reflect the deshielding effects of the acetyl group and the aromatic character of the cyclopentadienyl rings [13].
Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details with the acetyl carbonyl carbon appearing at 208.1 parts per million, the methyl carbon at 28.1 parts per million, and various cyclopentadienyl carbons in the range of 71.1 to 81.8 parts per million [4] [13]. The terminal carbon of the acetyl group specifically resonates at 27.1 parts per million, providing unambiguous identification of the substituent [13].
Infrared spectroscopy provides characteristic absorption bands that enable functional group identification and structural confirmation. The carbonyl stretching vibration appears as a strong absorption around 1700 wavenumbers per centimeter, with specific values varying depending on the solvent environment [15] [16]. Detailed studies have shown carbonyl frequencies ranging from approximately 1654 to 1685 wavenumbers per centimeter, with solvent effects causing shifts interpreted through reaction field models [16].
The Carbon-Hydrogen stretching region between 3000-2800 wavenumbers per centimeter exhibits multiple absorption bands corresponding to the cyclopentadienyl and methyl group vibrations [15]. Additional characteristic absorptions include cyclopentadienyl ring vibrations in the fingerprint region and Iron-cyclopentadienyl stretching modes at lower frequencies [15]. Comprehensive infrared data shows specific absorptions at 3357, 2925, 2855, 1685, 1654, 1647, 1636, 1618, 1578, 1559, 1522, 1507, and 1457 wavenumbers per centimeter [4].
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the ferrocene chromophore system. The compound exhibits absorption bands in the range of 288-300 nanometers and 352-362 nanometers, with ferrocene itself showing a characteristic absorption at 442 nanometers with a molar extinction coefficient of 96 per mole per centimeter [17] [18]. The acetyl substitution causes bathochromic shifts and intensity enhancements compared to unsubstituted ferrocene, with the band intensity increasing by 20-50 times in isooctane and an additional 10-20 percent in methanol solution [17].